molecular formula C21H25NO3S B4754272 [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone

[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone

Cat. No. B4754272
M. Wt: 371.5 g/mol
InChI Key: IMKUUNVABJCLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancer types. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which target BTK, a protein that plays a crucial role in the development and survival of cancer cells.

Mechanism of Action

[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone works by selectively inhibiting BTK, a protein that is essential for the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of various cancer types. By inhibiting BTK, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone blocks the signaling pathway and prevents cancer cells from growing and dividing.
Biochemical and Physiological Effects:
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has been shown to have significant biochemical and physiological effects on cancer cells. It selectively inhibits BTK, leading to the inhibition of cancer cell growth and survival. [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has been shown to have anti-inflammatory effects, which may help to reduce the symptoms of cancer and improve patient outcomes.

Advantages and Limitations for Lab Experiments

One of the major advantages of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone is its selectivity for BTK, which makes it a promising candidate for cancer therapy. [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has also been shown to have synergistic effects when combined with other cancer therapies, which may improve patient outcomes. However, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, its mechanism of action is not fully understood, which may limit its potential for clinical translation.

Future Directions

There are several future directions for the development of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone. One direction is to optimize the synthesis process to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone to better understand its potential as a cancer therapy. Additionally, future studies may focus on the development of combination therapies that include [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone, as well as the identification of biomarkers that can predict patient response to [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone. Overall, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has shown promising results as a cancer therapy, and further research is needed to fully explore its potential.

Scientific Research Applications

[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies for the treatment of various cancer types, including B-cell malignancies, lymphomas, and solid tumors. [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone has been shown to selectively inhibit BTK activity, leading to the inhibition of cancer cell growth and survival. It has also been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-3-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-25-17-9-10-19(23)16(12-17)14-22-11-5-6-15(13-22)21(24)18-7-3-4-8-20(18)26-2/h3-4,7-10,12,15,23H,5-6,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUUNVABJCLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCCC(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[1-(2-Hydroxy-5-methoxybenzyl)piperidin-3-yl][2-(methylthio)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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